molecular formula C15H24N4O2 B12174788 2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide

Cat. No.: B12174788
M. Wt: 292.38 g/mol
InChI Key: AJOXUQWRKHPWPG-UHFFFAOYSA-N
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Description

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide is a complex organic compound featuring a piperidine ring, a pyridazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring is often formed through the condensation of hydrazine with a diketone or similar compound.

    Coupling of Piperidine and Pyridazine Rings: The piperidine and pyridazine rings are coupled through a nucleophilic substitution reaction.

    Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The piperidine and pyridazine rings may facilitate binding to these targets, while the acetamide group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide

Uniqueness

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C15H24N4O2/c1-11(2)16-14(20)10-19-15(21)5-4-13(17-19)18-8-6-12(3)7-9-18/h4-5,11-12H,6-10H2,1-3H3,(H,16,20)

InChI Key

AJOXUQWRKHPWPG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC(C)C

Origin of Product

United States

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